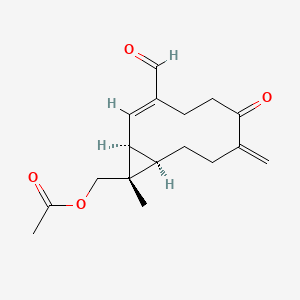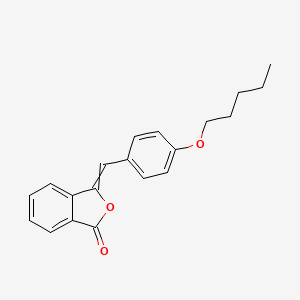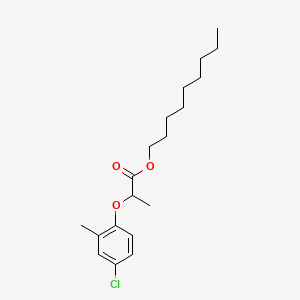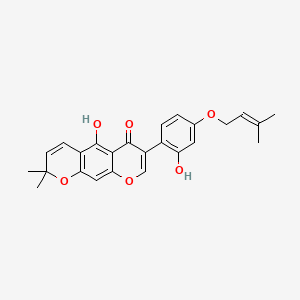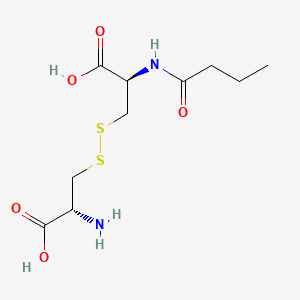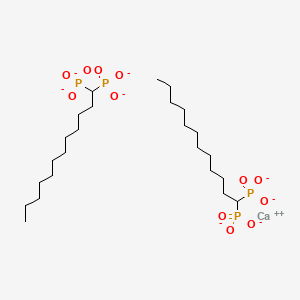![molecular formula C10H10BrN5O B12651693 2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1h)-one CAS No. 5472-85-5](/img/structure/B12651693.png)
2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1H)-one is a heterocyclic aromatic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of amino groups at the 2 and 5 positions, a bromophenyl group at the 6 position, and a keto group at the 4 position. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline and 2,5-diaminopyrimidine.
Condensation Reaction: The 4-bromoaniline is reacted with 2,5-diaminopyrimidine under acidic or basic conditions to form the desired product. This reaction may require a catalyst to enhance the reaction rate.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, and antiviral agent.
Biological Research: The compound is used to investigate enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Diamino-6-[(4-chlorophenyl)amino]pyrimidin-4(1H)-one: Similar structure with a chlorine atom instead of bromine.
2,5-Diamino-6-[(4-fluorophenyl)amino]pyrimidin-4(1H)-one: Similar structure with a fluorine atom instead of bromine.
2,5-Diamino-6-[(4-methylphenyl)amino]pyrimidin-4(1H)-one: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromophenyl group in 2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1H)-one imparts unique electronic and steric properties, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets.
Eigenschaften
CAS-Nummer |
5472-85-5 |
|---|---|
Molekularformel |
C10H10BrN5O |
Molekulargewicht |
296.12 g/mol |
IUPAC-Name |
2,5-diamino-4-(4-bromoanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H10BrN5O/c11-5-1-3-6(4-2-5)14-8-7(12)9(17)16-10(13)15-8/h1-4H,12H2,(H4,13,14,15,16,17) |
InChI-Schlüssel |
SRIOITFVGXRJSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC2=C(C(=O)NC(=N2)N)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


